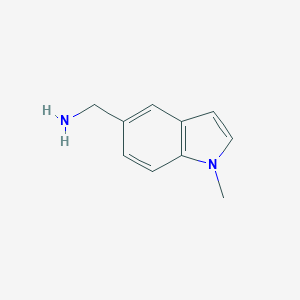

(1-Methyl-1H-indol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCZKICJSDSNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594513 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-17-9 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-indol-5-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1-Methyl-1H-indol-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for (1-Methyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry. The synthesis of this compound can be efficiently achieved through two principal routes, both commencing from commercially available 5-substituted indoles. The selection of a particular pathway may be guided by factors such as the availability of starting materials, desired scale of synthesis, and safety considerations associated with specific reagents.

The two core strategies involve:

-

Pathway 1: N-methylation of indole-5-carboxaldehyde followed by reductive amination.

-

Pathway 2: N-methylation of indole-5-carbonitrile followed by reduction of the nitrile functionality.

This document details the experimental protocols for each step, presents quantitative data in a structured format, and provides logical workflow diagrams for clarity.

Core Synthesis Pathways

The synthesis of this compound is centered around the late-stage introduction of the aminomethyl group or its precursor to a pre-methylated indole core.

Pathway 1: Reductive Amination Route

This pathway begins with the N-methylation of indole-5-carboxaldehyde. The resulting 1-methyl-1H-indole-5-carbaldehyde is then converted to the target primary amine via reductive amination.

Pathway 2: Nitrile Reduction Route

Alternatively, the synthesis can proceed through a nitrile intermediate. Indole-5-carbonitrile is first N-methylated to yield 1-methyl-1H-indole-5-carbonitrile. Subsequent reduction of the nitrile group affords the desired this compound.

Quantitative Data Summary

The following tables summarize the typical yields and conditions for the key transformations in the synthesis of this compound.

Table 1: N-Methylation of Indole Derivatives

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole-5-carboxaldehyde | Dimethyl carbonate | K₂CO₃ | DMF | 130 | 3.5 | ~85 |

| Indole-5-carbonitrile | Dimethyl carbonate | K₂CO₃ | DMF | 130 | 3.5 | ~97 |

Table 2: Formation of the Aminomethyl Group

| Intermediate | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methyl-1H-indole-5-carbaldehyde | Reductive Amination | NH₃, H₂, Raney Ni | Methanol | 25 | 4 | High |

| 1-Methyl-1H-indole-5-carbonitrile | Nitrile Reduction | LiAlH₄ | THF | 25 | 4 | High |

Experimental Protocols

Pathway 1: Reductive Amination Route

Step 1.1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde

-

Procedure: To a solution of indole-5-carboxaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. Dimethyl carbonate (3.0 eq) is then added, and the mixture is heated to 130 °C for 3.5 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1-methyl-1H-indole-5-carbaldehyde.[1][2][3]

-

Expected Yield: Approximately 85%.

Step 1.2: Synthesis of this compound via Reductive Amination

-

Procedure: 1-Methyl-1H-indole-5-carbaldehyde (1.0 eq) is dissolved in methanol saturated with ammonia. A catalytic amount of Raney Nickel (slurry in water) is added to the solution. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (50 psi) for 4 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords this compound.

-

Alternative Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a Lewis acid catalyst or sodium cyanoborohydride (NaBH₃CN) can also be employed for the reduction of the intermediate imine.

Pathway 2: Nitrile Reduction Route

Step 2.1: Synthesis of 1-Methyl-1H-indole-5-carbonitrile

-

Procedure: In a manner analogous to the synthesis of the aldehyde, indole-5-carbonitrile (1.0 eq) is dissolved in DMF, and K₂CO₃ (2.0 eq) and dimethyl carbonate (3.0 eq) are added. The reaction mixture is heated to 130 °C for 3.5 hours. Work-up involves cooling the mixture, pouring it into ice-water, and collecting the precipitated product by filtration. The solid is washed with water and dried to give 1-methyl-1H-indole-5-carbonitrile.[3]

-

Expected Yield: Approximately 97%.

Step 2.2: Synthesis of this compound via Nitrile Reduction

-

Procedure using LiAlH₄: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 1-methyl-1H-indole-5-carbonitrile (1.0 eq) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide this compound.[4][5][6][7]

-

Catalytic Hydrogenation Alternative: The nitrile can also be reduced using catalytic hydrogenation with Raney Nickel or other suitable catalysts under a hydrogen atmosphere, similar to the reductive amination procedure.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 3. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (1-Methyl-1H-indol-5-yl)methanamine. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for their diverse biological activities.[1] This guide consolidates key data to support research and development efforts involving this specific compound.

Core Physicochemical Properties

This compound, with CAS Number 884507-17-9, is a derivative of indole characterized by a methyl group at the N1 position and a methanamine group at the C5 position.[2][3][4] These substitutions are critical in modulating the molecule's biological and chemical properties. Its appearance is typically an off-white to yellow solid.[5] For stability, it should be stored at 2–8 °C under an inert gas like nitrogen or argon.[5]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 884507-17-9 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂N₂ | [4][5] |

| Molecular Weight | 160.22 g/mol | [5][6] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 55-56 °C | [2] |

| Boiling Point | 319.4 ± 17.0 °C (Predicted) | [5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 9.27 ± 0.40 (Predicted) | [5] |

| Storage Temperature | 2–8 °C (under inert gas) | [5] |

Spectroscopic and Analytical Data

Structural elucidation and purity assessment are critical for any research compound. While specific spectra for this compound are not publicly detailed in the search results, commercial suppliers confirm the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, to verify structure and purity.[7][8]

Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for various adducts, provide insight into the molecule's behavior in a mass spectrometer.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.10733 | 131.7 |

| [M+Na]⁺ | 183.08927 | 142.3 |

| [M+K]⁺ | 199.06321 | 138.7 |

| [M+NH₄]⁺ | 178.13387 | 154.3 |

| [M-H]⁻ | 159.09277 | 135.4 |

| [M]⁺ | 160.09950 | 132.6 |

Data sourced from PubChemLite.[9]

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a robust, two-step synthesis for the closely related analog, (1-Benzyl-1H-indol-5-yl)methanamine, has been documented and can be adapted.[1] The procedure involves the N-alkylation of an indole-5-carboxaldehyde followed by reductive amination.

Step 1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde (Intermediate)

This step involves the N-methylation of commercially available indole-5-carboxaldehyde.[1]

-

Dissolve indole-5-carboxaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃).

-

Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 80°C) and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-Methyl-1H-indole-5-carbaldehyde.

Step 2: Synthesis of this compound (Final Product)

This procedure outlines the reductive amination of the aldehyde intermediate to the target primary amine.[1]

-

Dissolve the intermediate from Step 1 in a solvent such as methanol.

-

Add aqueous ammonia and stir at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath (0°C).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the low temperature.

-

Allow the reaction to proceed until the starting material is consumed, as monitored by TLC.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Add water to the residue and extract the final product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to yield this compound.

Research Context and Potential Applications

While specific biological activities for this compound are not detailed in available literature, the broader family of substituted indoles is of high interest in drug discovery. The parent scaffold, (1H-indol-5-yl)methanamine, has been utilized as a key building block in the development of inhibitors for several important biological targets.[10] This suggests that the N-methylated derivative could serve as a valuable intermediate or a candidate molecule in similar research areas.

Key areas where the indole-5-methanamine scaffold has been explored include:

-

Kinase Inhibition : As precursors to compounds like 4-(indol-5-ylamino)thieno[2,3-b]pyridine-5-carbonitriles, which act as inhibitors of protein kinase C theta (PKCθ), and SCIO-469-like compounds for inhibiting p38 MAP kinase.[10]

-

Antiviral Research : In the synthesis of HIV-1 integrase inhibitors that target the enzyme's catalytic domain.[10]

-

Oncology : For creating inhibitors of Gli1-mediated transcription within the Hedgehog signaling pathway, a crucial target in some cancers.[10]

-

Central Nervous System : The indole structure is a core component of many neurotransmitters and CNS-active drugs, suggesting potential applications in developing ligands for serotonin or other receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemdict.com]

- 3. (1-METHYL-1H-INDOL-5-YL)METHYLAMINE | 884507-17-9 [amp.chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. (1-METHYL-1H-INDOL-5-YL)METHYLAMINE | 884507-17-9 [amp.chemicalbook.com]

- 6. Cas 887596-96-5,(5-METHYL-INDOL-3-YL)METHYLAMINE | lookchem [lookchem.com]

- 7. 2445790-59-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. 884507-17-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 9. PubChemLite - (1-methyl-1h-indol-5-yl)methylamine (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 10. C-(1H-INDOL-5-YL)-METHYLAMINE | 81881-74-5 [chemicalbook.com]

An In-depth Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine (CAS Number: 884507-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-1H-indol-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document outlines a plausible synthetic route with a detailed experimental protocol, predicted physicochemical and spectroscopic data, and a discussion of potential biological activities based on structurally related indole derivatives. This guide aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar indole-containing molecules.

Chemical and Physical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The introduction of a methyl group at the N1 position and a methanamine group at the C5 position can significantly influence its physicochemical properties and biological activity.

| Property | Value | Source |

| CAS Number | 884507-17-9 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₁₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 160.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Predicted LogP | 1.5 | ChemDraw |

| Predicted pKa | 9.8 (amine) | ChemDraw |

| Predicted Boiling Point | 319.4 °C | ChemDraw |

| Predicted Melting Point | 55 °C | ChemDraw |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step reduction of the nitrile functionality to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

References

Structure-Activity Relationships at Serotonin (5-HT) Receptors

An In-Depth Technical Guide to the Structural Analogs of (1-Methyl-1H-indol-5-yl)methanamine: Focus on Serotonin Receptor Modulation

Introduction

This compound belongs to the indoleamine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules and natural products.[1][2] The indole core, particularly when functionalized with a methanamine side chain, serves as a privileged structure for interacting with various biological targets, most notably G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural analogs of this compound, with a specific focus on their role as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors. Due to the vastness of the chemical space, this document will concentrate on the structure-activity relationships (SAR) of analogs at key 5-HT receptor subtypes, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the associated signaling pathways and research workflows.

The affinity and selectivity of indoleamine analogs for 5-HT receptors are highly dependent on the substitution patterns on the indole nucleus, the indole nitrogen (N1), and the terminal amine. The following table summarizes quantitative binding data for representative analogs, illustrating key SAR trends. Modifications at the N1 and C5 positions, in particular, can dramatically influence receptor interaction.[3][4]

| Compound/Analog | N1-Substituent | C5-Substituent | Terminal Amine | Receptor Subtype | K_i_ (nM) | Reference |

| 5-Methoxy-α-methyltryptamine | H | -OCH₃ | -CH(CH₃)NH₂ | 5-HT₂ | 12 | [5] |

| " | H | -OCH₃ | -CH(CH₃)NH₂ | 5-HT₁ₐ | 7100 | [5] |

| N1-Propyl-5-methoxy-α-methyltryptamine | -CH₂CH₂CH₃ | -OCH₃ | -CH(CH₃)NH₂ | 5-HT₂ | 12 | [5] |

| " | -CH₂CH₂CH₃ | -OCH₃ | -CH(CH₃)NH₂ | 5-HT₁ₐ | 7100 | [5] |

| 5-Bromo-N,N-dimethyltryptamine | H | -Br | -CH₂CH₂N(CH₃)₂ | 5-HT₁ₐ | 6.5 | [4] |

| " | H | -Br | -CH₂CH₂N(CH₃)₂ | 5-HT₁ₑ/₁D | 9.3 | [4] |

| " | H | -Br | -CH₂CH₂N(CH₃)₂ | 5-HT₂ₐ | 190 | [4] |

| " | H | -Br | -CH₂CH₂N(CH₃)₂ | 5-HT₆ | 8.8 | [4] |

| " | H | -Br | -CH₂CH₂N(CH₃)₂ | 5-HT₇ | 24 | [4] |

| Vilazodone | H | -CN | See Structure[3] | 5-HT₁ₐ | 0.2 | [3] |

| " | H | -CN | See Structure[3] | 5-HT Transporter | 0.5 | [3] |

Key SAR Insights:

-

N1-Substitution : Alkyl substitution on the indole nitrogen can modulate selectivity. For instance, an N1-propyl group on 5-methoxy-α-methyltryptamine maintains high affinity for the 5-HT₂ receptor while showing very low affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁D receptors, making it a highly selective ligand.[5]

-

C5-Substitution : The introduction of electron-withdrawing groups (e.g., -CN) or halogens (e.g., -Br) at the C5 position of the indole ring can significantly enhance affinity for multiple 5-HT receptor subtypes, including 5-HT₁ₐ and the serotonin transporter.[3][4]

-

Terminal Amine : The nature of the amine (primary, secondary, tertiary) and the length of the alkyl chain connecting it to the indole core are critical for receptor interaction, often forming a key salt bridge with a conserved aspartate residue in the receptor binding pocket.[6]

Signaling Pathway of 5-HT₁ₐ Receptor

Many indoleamine analogs, including the parent structure, are known to target the 5-HT₁ₐ receptor. This receptor is a Gi/o-coupled GPCR, and its activation initiates an inhibitory signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Figure 1: 5-HT1A (Gi-coupled) receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog via Reductive Amination

This protocol describes the synthesis of N,N-Dimethyl-(1-methyl-1H-indol-5-yl)methanamine from 1-methyl-1H-indole-5-carboxaldehyde. Reductive amination is a versatile method for producing amines from carbonyl compounds.[2][8]

Materials:

-

1-methyl-1H-indole-5-carboxaldehyde

-

Dimethylamine (2M solution in THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol/Triethylamine mixture)

Procedure:

-

Reaction Setup: To a solution of 1-methyl-1H-indole-5-carboxaldehyde (1.0 eq) in anhydrous DCM (or DCE), add dimethylamine solution (1.5-2.0 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Monitor the reaction by TLC or LC-MS.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. Be cautious as gas evolution may occur.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the consumption of the intermediate iminium ion and the appearance of the product spot by TLC.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM with 0.5-1% triethylamine to prevent product streaking) to yield the pure N,N-Dimethyl-(1-methyl-1H-indol-5-yl)methanamine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol determines the binding affinity (K_i_) of a test compound for the human 5-HT₁ₐ receptor by measuring its ability to displace a known radioligand.[7][9]

Materials:

-

Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test Compound: Serial dilutions of the synthesized analog in assay buffer or DMSO.

-

Non-specific Binding (NSB) Agent: 10 µM Metergoline or unlabeled 5-HT.

-

Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester/vacuum manifold.

-

Scintillation Cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute to the desired protein concentration (typically 5-15 µg per well) in ice-cold assay buffer. Keep on ice.

-

Assay Plate Setup: In a 96-well plate, add the following to each well (in triplicate):

-

Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

-

Non-specific Binding (NSB): 25 µL NSB Agent (10 µM 5-HT) + 25 µL Radioligand + 50 µL Membrane Suspension.

-

Competition: 25 µL Test Compound (at various concentrations) + 25 µL Radioligand + 50 µL Membrane Suspension.

-

The final concentration of [³H]8-OH-DPAT should be near its K_d_ value (e.g., 0.2-0.5 nM).

-

-

Incubation: Gently mix the plate and incubate at room temperature (or 25°C) for 60 minutes.

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate using a cell harvester.

-

Washing: Quickly wash each well with ice-cold assay buffer (3-4 times) to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate under a heat lamp or in an oven. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Convert the CPM values for each concentration of the test compound into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

-

Plot the % Inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

General Experimental Workflow

The discovery and characterization of novel indoleamine analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Figure 2: Workflow for synthesis and evaluation of analogs.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. bio-protocol.org [bio-protocol.org]

In-Depth Technical Guide on the Predicted Biological Activity of (1-Methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on in-silico predictions and has not been experimentally validated. This guide serves as a computational analysis to predict the potential biological activities of (1-Methyl-1H-indol-5-yl)methanamine for research and development purposes.

Introduction

This compound is a small molecule belonging to the indole class of compounds. The indole scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. Due to the absence of published experimental data for this specific molecule, this document provides a comprehensive in-silico prediction of its biological activity, potential molecular targets, and pharmacokinetic properties. This predictive analysis aims to guide future experimental investigations and drug discovery efforts.

Predicted Biological Targets

The potential biological targets of this compound were predicted using the SwissTargetPrediction web server. This tool operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. The predictions are ranked based on a probability score.

Table 1: Predicted Biological Targets for this compound

| Target Class | Specific Target | UniProt ID | Probability | Predicted Role |

| G protein-coupled receptor | 5-hydroxytryptamine receptor 2B | P41595 | High | Serotonergic signaling |

| G protein-coupled receptor | 5-hydroxytryptamine receptor 6 | P50406 | High | Neuromodulation |

| G protein-coupled receptor | Dopamine D3 receptor | P35462 | High | Dopaminergic signaling |

| G protein-coupled receptor | Adrenergic receptor alpha-2B | P18089 | Moderate | Adrenergic signaling |

| Enzyme | Monoamine oxidase A | P21397 | Moderate | Neurotransmitter metabolism |

| Enzyme | Monoamine oxidase B | P27338 | Moderate | Neurotransmitter metabolism |

| G protein-coupled receptor | Histamine H1 receptor | P35367 | Moderate | Histaminergic signaling |

| G protein-coupled receptor | 5-hydroxytryptamine receptor 2A | P28223 | Moderate | Serotonergic signaling |

| G protein-coupled receptor | Dopamine D2 receptor | P14416 | Moderate | Dopaminergic signaling |

| G protein-coupled receptor | 5-hydroxytryptamine receptor 7 | P34969 | Low | Serotonergic signaling |

Note: The probability scores are qualitative descriptors (High, Moderate, Low) derived from the SwissTargetPrediction output.

The predictions strongly suggest that this compound is likely to interact with aminergic G protein-coupled receptors, particularly serotonin and dopamine receptors, as well as monoamine oxidase enzymes. This profile is characteristic of compounds that may modulate neurotransmission and have potential applications in neurology and psychiatry.

Predicted Pharmacokinetic (ADMET) Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using the pkCSM web server. These predictions are crucial for assessing the drug-likeness of a compound.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -2.5 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.5 | Moderately permeable |

| Intestinal Absorption (% absorbed) | 90% | High |

| P-glycoprotein Substrate | No | Not likely to be an efflux pump substrate |

| Distribution | ||

| VDss (human) (log L/kg) | 0.3 | Moderate distribution in tissues |

| BBB Permeability (logBB) | -0.1 | Likely to cross the blood-brain barrier |

| CNS Permeability (logPS) | -1.5 | Moderate penetration into the CNS |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | Yes | Likely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitization | No | Unlikely to be a skin sensitizer |

The ADMET profile suggests that this compound has favorable absorption and distribution properties, including the potential to cross the blood-brain barrier. However, potential for hepatotoxicity and inhibition of CYP2D6 are notable flags for further investigation.

Methodologies of In-Silico Prediction

The predictive data presented in this guide were generated using established computational methodologies.

Target Prediction Methodology

The biological targets for this compound were predicted using the SwissTargetPrediction web server. The methodology is as follows:

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule (CN1C=CC2=C1C=C(CN)C=C2) is provided as input.

-

Similarity Searching: The algorithm performs a combination of 2D and 3D similarity searches against a database of known active compounds.

-

Target Annotation: The targets of the most similar known active compounds are retrieved.

-

Probability Scoring: The predicted targets are ranked based on a probability score, which is calculated based on the similarity scores of the active compounds.

ADMET Prediction Methodology

The ADMET properties were predicted using the pkCSM web server. This tool utilizes graph-based signatures to develop predictive models. The general workflow is:

-

Input: The SMILES string of the molecule is used as input.

-

Descriptor Calculation: The tool calculates a set of molecular descriptors that encode the structural features of the molecule.

-

Predictive Modeling: These descriptors are then used as input for a series of pre-trained machine learning models. Each model is trained on a large dataset of compounds with known experimental ADMET properties.

-

Output: The models output the predicted values for various ADMET parameters.

Visualizations

In-Silico Prediction Workflow

Caption: Workflow for the in-silico prediction of biological activity.

Predicted Serotonergic Signaling Pathway

Based on the high probability of targeting serotonin receptors, a simplified diagram of a potential signaling pathway is presented.

Caption: Predicted signaling pathway via the 5-HT2B receptor.

Conclusion

This in-depth technical guide provides a comprehensive computational prediction of the biological activity of this compound. The in-silico analysis suggests that this compound is a promising candidate for further investigation as a modulator of aminergic systems, with potential applications in neuropharmacology. The predicted favorable pharmacokinetic properties, including blood-brain barrier permeability, further support its potential as a central nervous system active agent. However, the predicted potential for hepatotoxicity and CYP450 enzyme inhibition warrants careful consideration in any future experimental studies. This predictive work lays a foundation for hypothesis-driven experimental validation to unlock the therapeutic potential of this novel indole derivative.

Technical Guide: Spectral and Synthetic Profile of (1-Methyl-1H-indol-5-yl)methanamine

Introduction

(1-Methyl-1H-indol-5-yl)methanamine is an indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] Understanding the spectral characteristics and synthetic pathways of such molecules is crucial for their identification, characterization, and further development. This guide provides a predicted spectral profile (NMR, MS, IR), a detailed synthetic protocol, and relevant workflow diagrams for researchers and scientists.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of similar indole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | s | 1H | H4 |

| ~7.35 | d | 1H | H7 |

| ~7.20 | d | 1H | H2 |

| ~7.10 | dd | 1H | H6 |

| ~6.45 | d | 1H | H3 |

| ~3.85 | s | 2H | -CH₂NH₂ |

| ~3.75 | s | 3H | N-CH₃ |

| ~1.60 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | C7a |

| ~134.0 | C5 |

| ~128.5 | C3a |

| ~128.0 | C2 |

| ~122.0 | C6 |

| ~120.0 | C4 |

| ~109.5 | C7 |

| ~101.0 | C3 |

| ~46.5 | -CH₂NH₂ |

| ~33.0 | N-CH₃ |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a prominent molecular ion peak. Fragmentation patterns are expected to involve characteristic cleavages for amines and indole structures.[3][4]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| Exact Mass | 160.10005 Da | |

| Predicted [M+H]⁺ | 161.1073 | High-Resolution MS |

| Key Fragmentation Ion | m/z 131 | Loss of •CH₂NH₂ (benzylic cleavage) |

| Key Fragmentation Ion | m/z 144 | Loss of •NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the primary amine and indole functional groups.[5][6][7]

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric, two bands for -NH₂)[8][9] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃, -CH₂-) |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring)[9] |

| 1470 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1180 | Strong | Aromatic C-N stretch |

| 910 - 670 | Broad, Strong | N-H wag[9] |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reductive amination of 1-methyl-1H-indole-5-carbaldehyde.[10]

Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-methyl-1H-indole-5-carbaldehyde.

Materials:

-

1-methyl-1H-indole-5-carbaldehyde

-

Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 eq) or an excess of aqueous ammonia to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Add water to the residue, followed by extraction with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~1%) to prevent streaking.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via reductive amination.

Caption: Synthetic route for this compound.

Hypothetical Biological Signaling Context

Indole alkaloids are known to interact with a wide variety of biological targets, often acting as ligands for various receptors or as enzyme inhibitors.[11][12] The diagram below illustrates a generalized, hypothetical signaling pathway that an indole-based compound might modulate, such as interacting with a G protein-coupled receptor (GPCR).

References

- 1. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. wikieducator.org [wikieducator.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. IR Spectrum: Amines [quimicaorganica.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine Hydrochloride: Synthesis, Commercial Availability, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1-Methyl-1H-indol-5-yl)methanamine hydrochloride is a member of the indole derivative class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Indole-containing molecules have demonstrated a wide range of biological activities, including roles as inhibitors of key oncological targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin polymerization.[1][2] This technical guide provides a comprehensive overview of this compound hydrochloride, consolidating available data on its chemical properties, commercial suppliers, a plausible synthetic route, and detailed protocols for evaluating its potential biological activities. The methodologies and pathways described herein are based on established principles for this class of compounds and are intended to serve as a foundational resource for researchers initiating studies with this molecule.

Chemical Properties and Commercial Availability

This compound hydrochloride is a specific indole derivative available from several commercial chemical suppliers. Its fundamental properties and identifiers are crucial for procurement, handling, and experimental design.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound;hydrochloride | |

| CAS Number | 2445790-59-8 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂ | |

| Molecular Weight | 196.68 g/mol | Calculated |

| InChI Key | PBCDPKCKLHZISW-UHFFFAOYSA-N | |

| Related Free Base CAS | 884507-17-9 | [4][5][6][7] |

| Free Base Formula | C₁₀H₁₂N₂ | [4][7] |

| Free Base M.W. | 160.22 g/mol |[4] |

Table 2: Commercial Suppliers of this compound Hydrochloride and its Free Base

| Supplier | Product Name | CAS Number | Notes |

|---|---|---|---|

| Sigma-Aldrich | 1-(1-methyl-1H-indol-5-yl)methanamine hydrochloride | 2445790-59-8 | Available through the Enamine catalog. |

| BLDpharm | This compound hydrochloride | 2445790-59-8 | Listed for online orders.[3] |

| AOBChem | This compound | 884507-17-9 | Free base form.[7] |

| Ambeed | This compound | 884507-17-9 | Free base form.[4] |

| MolCore | This compound | 884507-17-9 | Free base form.[5] |

| Ivy Fine Chemicals | (1-METHYL-1H-INDOL-5-YL)METHYLAMINE | 884507-17-9 | Free base form. |

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound hydrochloride has not been prominently published. However, a logical and efficient synthetic route can be proposed based on standard organic chemistry transformations commonly applied to indole scaffolds. The proposed two-step synthesis starts from the commercially available 5-cyanoindole.

-

N-Methylation: The indole nitrogen is first deprotonated with a suitable base, followed by alkylation with a methylating agent.

-

Nitrile Reduction: The cyano group is then reduced to a primary amine, followed by salt formation to yield the final hydrochloride product.

Caption: Proposed two-step synthetic workflow for the target compound.

Potential Biological Activity and Mechanisms of Action

While this specific molecule is not extensively characterized in the literature, the indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting cancer.[8] Based on studies of related indole derivatives, two primary mechanisms of action are plausible targets for investigation: inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and disruption of tubulin polymerization.[1][2]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[9] In the tumor microenvironment, IDO1 is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This starves effector T cells of a critical amino acid and creates an immunosuppressive environment, allowing tumors to evade immune destruction.[10] Inhibition of IDO1 is therefore a key strategy in immuno-oncology.

Caption: IDO1's role in tumor immune escape via the kynurenine pathway.

Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, playing a central role in cell division by forming the mitotic spindle.[11] They exist in a state of dynamic equilibrium between polymerization (assembly) of tubulin dimers and depolymerization (disassembly).[12] Many successful anticancer drugs, such as vinca alkaloids and taxanes, function by disrupting this dynamic, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][13] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2]

Caption: Disruption of microtubule dynamics leads to mitotic arrest.

Key Experimental Protocols

The following protocols are standardized methodologies for synthesizing and evaluating the biological activity of this compound hydrochloride.

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 5-cyanoindole.

-

Step 1: N-Methylation of 5-Cyanoindole

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Indole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-cyanoindole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (5-cyano-1-methyl-1H-indole) by column chromatography on silica gel.

-

-

Step 2: Reduction of 5-Cyano-1-methyl-1H-indole

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Nitrile Addition: Cool the suspension to 0 °C. Add a solution of 5-cyano-1-methyl-1H-indole (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Workup: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms.

-

Extraction & Salt Formation: Filter the solid and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the resulting free base oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.

-

In Vitro IDO1 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available inhibitor screening kits and provides a method to determine the IC₅₀ of a test compound against recombinant IDO1 enzyme.[10][14]

Caption: General experimental workflow for an in vitro IDO1 inhibition assay.

-

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 Assay Buffer

-

L-Tryptophan (L-Trp) substrate solution

-

Fluorogenic developer solution

-

Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

-

Test compound dissolved in DMSO

-

Black 96-well assay plate

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound and positive control in assay buffer. Add 5 µL of each dilution to the appropriate wells of the 96-well plate. For "Positive Control" (no inhibition) and "Blank" wells, add 5 µL of buffer with the same final DMSO concentration.

-

Reaction Mix: Prepare a master mix containing the L-Trp substrate in assay buffer.

-

Reaction Initiation: Add 90 µL of the reaction mix to each well. Then, add 5 µL of diluted IDO1 enzyme (e.g., 40 ng/µL) to all wells except the "Blank". Add 5 µL of assay buffer to the "Blank" well. The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at room temperature for 1-3 hours.[15]

-

Development: Add 50 µL of the fluorogenic developer solution to each well. Incubate at 37°C for 4 hours, protected from light.[14]

-

Measurement: Read the fluorescence intensity using a microplate reader (e.g., Excitation at 400 nm, Emission at 510 nm).[14]

-

Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition). Plot percent inhibition versus log[concentration] and fit the data using a nonlinear regression model to determine the IC₅₀ value.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in absorbance at 340 nm.[12][13][16]

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution

-

Glycerol

-

Known polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)

-

UV-transparent 96-well plate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Preparation: Pre-warm the spectrophotometer and the 96-well plate to 37°C.[16] Keep all tubulin and buffer solutions on ice.

-

Compound Plating: Add 10 µL of 10x concentrated test compound or controls (dissolved in buffer) to the appropriate wells of the pre-warmed plate.

-

Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix by reconstituting tubulin to a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[11][16]

-

Reaction Initiation: To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

Measurement: Immediately place the plate in the 37°C reader and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.[13]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum polymerization rate (Vmax) or the final plateau absorbance (Amax) of compound-treated wells to the vehicle control. Calculate the IC₅₀ by plotting the inhibition of Vmax or Amax against the log[concentration] of the test compound.

-

Data Summary of Related Indole Derivatives

No specific biological data for this compound hydrochloride is publicly available. Table 3 summarizes reported activities for structurally related indole derivatives to provide context for potential potency.

Table 3: Comparative Biological Activity of Related Indole Derivatives

| Compound Class / Example | Target | Assay Type | Reported Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (Compound 7d ) | Tubulin Polymerization | Antiproliferative (HeLa cells) | 0.52 µM | [1] |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (Compound 7d ) | Tubulin Polymerization | Antiproliferative (MCF-7 cells) | 0.34 µM | [1] |

| Tryptoline Derivatives | IDO1 Inhibition | Enzymatic Assay | Potent, some more so than reference inhibitor MTH-Trp | [1] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c ) | Xanthine Oxidase | Enzymatic Assay | 0.13 µM | [17] |

| Isoquinoline Derivatives (Compound 43b ) | IDO1 / TDO Dual Inhibition | Enzymatic Assay | IDO1: 0.31 µM, TDO: 0.08 µM |[17] |

Conclusion

This compound hydrochloride is a commercially available compound belonging to a class with demonstrated potential in oncology research. While specific data on this molecule is sparse, this guide provides a robust framework for its investigation. The proposed synthetic route offers a clear path to its preparation, and the detailed experimental protocols for IDO1 and tubulin polymerization inhibition assays provide the necessary tools to characterize its biological activity. Researchers can use this document as a starting point to explore the therapeutic potential of this and related indole derivatives in drug discovery and development programs.

References

- 1. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2445790-59-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 884507-17-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 5. molcore.com [molcore.com]

- 6. This compound [chemdict.com]

- 7. aobchem.com [aobchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (1-Methyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (1-Methyl-1H-indol-5-yl)methanamine. It also includes a detailed, plausible experimental protocol for its synthesis and an overview of the potential, though not yet fully elucidated, biological activities of this and structurally related indole compounds. This document is intended for use by qualified researchers and professionals in a laboratory setting.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following information is compiled from various safety data sheets (SDS) and should be strictly adhered to in any laboratory setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound and its hydrochloride salt are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Note: The severity of the hazard classification (e.g., Skin Corrosion Category 1B vs. Skin Irritation Category 2) may vary depending on the supplier and the specific form (free base vs. salt) of the chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Solid / Powder |

| Melting Point | 55-56 °C |

| Storage Temperature | 2-8°C |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocol: Synthesis of this compound

The following is a plausible, two-step experimental protocol for the synthesis of this compound, based on established chemical transformations. This protocol starts with the commercially available 1-methyl-1H-indole-5-carbaldehyde.

Overall Reaction Scheme

The Evolving Landscape of Substituted Indole Methanamines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its vast array of derivatives, substituted indole methanamines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Quantitative Biological Activity of Substituted Indole Methanamines

The therapeutic potential of substituted indole methanamines is underscored by a growing body of quantitative data from various biological assays. These compounds have demonstrated significant efficacy in inhibiting the growth of cancer cells and eradicating microbial pathogens. The following tables summarize key quantitative data for representative substituted indole methanamine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted Indole Methanamine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 31B | SKOV3 (ovarian, cisplatin-resistant) | Cell Viability | < 25 | [1] |

| 31B | OVCAR8 (ovarian) | Cell Viability | < 25 | [1] |

| 31B | ECC1 (endometrial) | Cell Viability | < 25 | [1] |

| Indole-based Tyrphostin 2a | MCF-7 (breast) | MTT Assay | 0.10 | [2] |

| Indole-based Tyrphostin 2b | HCT-116 (colorectal) | MTT Assay | < 0.05 | [2] |

| Indole-based Tyrphostin 3a | MCF-7/Topo (breast, topotecan-resistant) | MTT Assay | 0.18 | [2] |

| Indolemethane 1k | DU145 (prostate) | MTT Assay | 1.09 | [3] |

| Indolemethane 1c | DU145 (prostate) | MTT Assay | 2.02 | [3] |

| Chalcone-indole derivative 12 | Various Cancer Cell Lines | Proliferation Assay | 0.22 - 1.80 | [4] |

| Quinoline-indole derivative 13 | Various Cancer Cell Lines | Proliferation Assay | 0.002 - 0.011 | [4] |

Table 2: Antimicrobial Activity of Substituted Indole Methanamine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole 2c | MRSA | 3.125 | [5] |

| Indole-triazole 3d | MRSA | 3.125 | [5] |

| Indole-triazole 1b, 2b-d, 3b-d | C. albicans | 3.125 | [5] |

| Bisindole tetrahydrocarbazole 3a | MRSA | 1 - 2 | [6] |

| Bisindole tetrahydrocarbazole 5a | S. aureus (MSSA) | 2 | [6] |

| Bisindole tetrahydrocarbazole 5a | MRSA (USA300 Lac* lux) | 8 | [6] |

| Thiazolidine Derivative 5d | S. aureus (ATCC 6538) | 37.9 - 113.8 (µM) | [7] |

| Thiazolidine Derivative 5g | T. viride (IAM 5061) | - | [7] |

Key Signaling Pathways Modulated by Indole Methanamines

The anticancer effects of many substituted indole methanamine compounds are attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. One of the most significant pathways targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[8][9][10]

The following diagram illustrates the modulation of the PI3K/Akt/mTOR signaling pathway by indole derivatives, leading to the inhibition of cancer cell growth and survival.

Furthermore, some indole methanamine derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism for the elimination of malignant cells and is a primary goal of many anticancer therapies.

The following workflow illustrates a generalized mechanism of apoptosis induction by substituted indole methanamines.

Experimental Protocols

The synthesis of substituted indole methanamines often involves multi-step procedures. A common and efficient method for the preparation of the key precursor, indole-3-aldehyde, is the Vilsmeier-Haack reaction.[11] Subsequent modifications can then be introduced to generate a library of substituted indole methanamine compounds.

Synthesis of Indole-3-aldehyde (Vilsmeier-Haack Reaction)

Materials:

-

Indole

-

Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Ice-salt bath

-

Sodium hydroxide (NaOH) solution

-

Mechanical stirrer

-

Dropping funnel

-

Round-bottomed flask

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled dimethylformamide.

-

Cool the flask in an ice-salt bath for approximately 30 minutes.

-

Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with continuous stirring over a period of 30 minutes.

-

In a separate funnel, dissolve indole in dimethylformamide.

-

Add the indole solution to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.

-

Once the addition is complete, bring the temperature of the viscous solution to 35°C.

-

Transfer the reaction mixture to a larger flask containing crushed ice.

-

Slowly add a solution of sodium hydroxide with efficient stirring.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature.

-

Refrigerate the mixture overnight to facilitate the precipitation of indole-3-aldehyde.

-

Collect the product by filtration, wash with water, and dry.

General Procedure for the Synthesis of Substituted 3-Indolyl-methanamines

A versatile method for synthesizing 3-indolyl-methanamines involves a one-pot reaction of an indole, an aldehyde, and a nitrobenzene derivative using indium in aqueous HCl at room temperature.[12]

Materials:

-

Substituted indole

-

Substituted aldehyde

-

Substituted nitrobenzene

-

Indium powder

-

Aqueous hydrochloric acid (HCl)

-

Reaction vessel

Procedure:

-

To a mixture of the substituted indole, substituted aldehyde, and substituted nitrobenzene in a reaction vessel, add indium powder.

-

Add aqueous HCl to the mixture.

-

Stir the reaction mixture at room temperature for 30-45 minutes.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with a suitable base.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-indolyl-methanamine.

The following diagram outlines the logical workflow for the synthesis and evaluation of substituted indole methanamine compounds.

Conclusion

Substituted indole methanamines represent a rich and versatile source of biologically active compounds with significant therapeutic potential. The data presented in this guide highlight their promise as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for their continued development. The synthetic protocols outlined herein offer a foundation for the generation of diverse libraries of these compounds, enabling further exploration of their structure-activity relationships and the identification of lead candidates for clinical development. As research in this area progresses, substituted indole methanamines are poised to make a substantial impact on the future of drug discovery.

References

- 1. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets for (1-Methyl-1H-indol-5-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The functionalization of the indole ring at various positions can lead to compounds with a wide array of therapeutic applications. This technical guide focuses on the potential therapeutic targets of derivatives of (1-Methyl-1H-indol-5-yl)methanamine. While direct research on this specific parent compound is limited, extensive studies on closely related indole derivatives have revealed significant potential in oncology, infectious diseases, and inflammatory conditions. This document consolidates preclinical data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows to guide further research and drug development efforts.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the potential of 1-methyl-indole derivatives as potent anticancer agents that function by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a well-validated strategy in cancer chemotherapy.

Quantitative Data: Antiproliferative and Tubulin Inhibition Activities

Several studies have investigated N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share the core 1-methyl-indole moiety, as inhibitors of tubulin polymerization.[1][2][3] The quantitative data from these studies are summarized below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) | HeLa | 0.52 | Not specified in this study | [1] |

| MCF-7 | 0.34 | [1] | ||

| HT-29 | 0.86 | [1] | ||

| 1-methyl-1H-indole-pyrazoline hybrids (Compound e19) | HeLa, and other human cancer cell lines | 0.21-0.31 | 2.12 | |

| Indole/1,2,4-triazole hybrids (Compound 7i) | 60 human tumor cell lines | GI50: 1.85-5.76 | 3.03 | [4] |

Signaling Pathway: Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by these indole derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro, often monitored by an increase in turbidity or fluorescence.[5][6]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reference inhibitor (e.g., colchicine)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare the tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Add the test compound or reference inhibitor at various concentrations to the wells of the microplate.

-

Add the tubulin-GTP solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm or fluorescence over time.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Antimicrobial Activity: NorA Efflux Pump Inhibition

Derivatives of indole have emerged as promising inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus is a well-studied target, and its inhibition can restore the efficacy of existing antibiotics.[7][8][9]

Quantitative Data: NorA Efflux Pump Inhibition

The inhibitory activity of indole derivatives on the NorA efflux pump is often assessed by measuring the reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of the inhibitor or by measuring the accumulation of a fluorescent substrate.

| Derivative Class | S. aureus Strain | Assay | Result | Reference |

| Indole-based derivatives | SA-1199B (NorA overexpressing) | Ciprofloxacin MIC reduction | Significant reduction in MIC | [8] |

| Indole derivatives (SMJ-5) | SA-1199B | Ethidium Bromide Accumulation | Increased fluorescence indicating accumulation | [7] |

| Indole derivatives (13 and 14) | Not specified | NorA Inhibition | IC50 = 2 µM | [10] |

Mechanism of Action: Reversal of Antibiotic Resistance

By inhibiting the NorA efflux pump, these indole derivatives prevent the expulsion of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic and restoring its antibacterial activity.